molecular formula C15H20FN3O4 B2926681 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid CAS No. 1692723-78-6

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid

Cat. No.: B2926681
CAS No.: 1692723-78-6
M. Wt: 325.34
InChI Key: RXJNTVRXQKCIHR-UHFFFAOYSA-N
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Description

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl group and a fluoropyridine carboxylic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Tert-Butoxycarbonyl Group: The piperazine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with Fluoropyridine: The Boc-protected piperazine is coupled with 5-fluoropyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents like DCC or EDCI.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Deprotection Reactions: Conducted using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reactions: Performed in the presence of coupling reagents like DCC or EDCI and a catalyst like DMAP.

Major Products Formed

    Substitution Reactions: Yield substituted pyridine derivatives.

    Deprotection Reactions: Produce the free piperazine derivative.

    Coupling Reactions: Form amide-linked products.

Scientific Research Applications

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the piperazine ring can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid
  • 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
  • 5-{4-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid

Uniqueness

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid is unique due to the presence of both a fluoropyridine and a Boc-protected piperazine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in drug discovery and development.

Properties

IUPAC Name

5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(13(20)21)8-10(16)9-17-12/h8-9H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJNTVRXQKCIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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